molecular formula C35H47NO10 B1239741 Taxina A CAS No. 1361-49-5

Taxina A

Número de catálogo: B1239741
Número CAS: 1361-49-5
Peso molecular: 641.7 g/mol
Clave InChI: KOTXAHKUCAQPQA-MCBQMXOVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Taxine A is an amine.

Aplicaciones Científicas De Investigación

Efectos Antitumorales

Taxina A es ampliamente reconocida por sus propiedades antitumorales. Se utiliza en el tratamiento de tumores sólidos, incluidos los de mama, ovario, pulmón, vejiga, próstata, esófago y melanoma . El compuesto funciona estabilizando los microtúbulos, lo que inhibe la división celular e induce la apoptosis en las células cancerosas.

Estudio del Mecanismo de Cardiotoxicidad

Los efectos tóxicos agudos de la this compound, particularmente en el sistema cardiovascular, son de gran interés. This compound se une a los canales de sodio y calcio de los cardiomiocitos, causando su bloqueo . Este mecanismo es crucial para desarrollar antídotos y comprender las intoxicaciones accidentales.

Actividad antioxidante

This compound exhibe efectos antioxidantes, que son beneficiosos para proteger las células del estrés oxidativo. Esta propiedad es esencial en la investigación de enfermedades donde el estrés oxidativo juega un papel, como los trastornos neurodegenerativos y las enfermedades cardiovasculares .

Propiedades antimicrobianas

La investigación ha demostrado que this compound posee propiedades antimicrobianas. Se está estudiando su eficacia contra diversas infecciones bacterianas y fúngicas, lo que podría conducir al desarrollo de nuevos agentes antimicrobianos .

Aplicaciones Antiinflamatorias

Los efectos antiinflamatorios de la this compound se están explorando para su posible uso en el tratamiento de afecciones inflamatorias. Al modular la respuesta inflamatoria del cuerpo, la this compound podría ayudar a controlar enfermedades como la artritis y la enfermedad inflamatoria intestinal .

Farmacocinética y Toxicología

Comprender los parámetros farmacocinéticos de this compound es crucial para su aplicación en entornos clínicos. Los estudios se centran en su absorción, distribución, metabolismo y excreción para optimizar su uso terapéutico y minimizar la toxicidad .

Investigación sobre neurotoxicidad

Los posibles efectos neurotóxicos de this compound son objeto de investigación, particularmente en el contexto de su ventana terapéutica. Esta investigación es vital para garantizar el uso seguro de this compound en los tratamientos clínicos .

Desarrollo de Antídotos

Debido a su naturaleza tóxica, se están realizando investigaciones para desarrollar antídotos para la intoxicación por this compound. Esto es particularmente importante para los casos de ingestión accidental de material de la planta de tejo, que contiene this compound .

Mecanismo De Acción

Target of Action

Taxine A, a major alkaloid found in yew trees, primarily targets the sodium and calcium channels of myocardial cells . These channels play a crucial role in the electrical conduction system of the heart, which is responsible for the heart’s rhythmic contractions .

Mode of Action

Taxine A interacts with its targets by binding to the sodium and calcium channels of myocardial cells, causing their blockade . This interference disrupts the normal flow of sodium and calcium ions, leading to an increase in cytoplasmic calcium concentrations . This disruption can affect the heart’s rhythm and lead to cardiotoxic effects .

Biochemical Pathways

The primary biochemical pathway affected by Taxine A involves the regulation of sodium and calcium ion channels in myocardial cells . By blocking these channels, Taxine A disrupts the normal ion balance within the cells, leading to increased cytoplasmic calcium concentrations . This can have downstream effects on various cellular processes, including muscle contraction and signal transduction .

Pharmacokinetics

It is known that taxine alkaloids are absorbed quickly from the intestine and can cause death due to their toxic effect on the cardiovascular system . They are also absorbed efficiently via the skin

Result of Action

The primary result of Taxine A’s action is its cardiotoxic effect . By blocking sodium and calcium channels, Taxine A disrupts the normal functioning of the heart, which can lead to symptoms such as irregular heart rhythms and, in severe cases, cardiac arrest .

Action Environment

The action of Taxine A can be influenced by various environmental factors. For instance, the amount of taxine alkaloids, including Taxine A, can vary depending on the species of yew . Furthermore, the handling of yew species can also influence the absorption of Taxine A, with efficient absorption occurring through the skin . Therefore, caution should be exercised when handling yew species to prevent potential intoxication .

Safety and Hazards

Taxine A is a cardiotoxin . It is absorbed quickly from the intestine and in high enough quantities can cause death due to general cardiac failure, cardiac arrest, or respiratory failure . Despite their significant use in anticancer treatment, attention should also be focused on the risk of fatal intoxication due to ingestion of extracts from these plants, which are commonly found in our surroundings .

Direcciones Futuras

There is a high demand for Taxol, but there is a low yield from Taxus species . Therefore, improving taxane production from Taxus plant through genetic engineering still faces challenges such as gene transformation, regulation of transcription factor, and overexpression of rate-limiting genes . In addition, there have been efforts to produce taxanes in bacteria and yeasts by heterologous expression .

Análisis Bioquímico

Biochemical Properties

Taxine A plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily affects the cardiovascular system by binding to sodium and calcium channels in cardiomyocytes, leading to their blockade . This interaction disrupts the normal function of these channels, resulting in altered ion flow and impaired cardiac function. Additionally, Taxine A has been shown to interact with other proteins involved in cellular signaling pathways, further contributing to its toxic effects .

Cellular Effects

Taxine A exerts profound effects on various types of cells and cellular processes. In cardiomyocytes, it inhibits the normal function of sodium and calcium channels, leading to decreased ion flow and impaired cardiac contractility . This disruption in ion flow can cause arrhythmias and other cardiac abnormalities. Furthermore, Taxine A has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular function and potentially cell death .

Molecular Mechanism

The molecular mechanism of action of Taxine A involves its binding interactions with sodium and calcium channels in cardiomyocytes . By blocking these channels, Taxine A prevents the normal flow of ions, leading to impaired cardiac function. Additionally, Taxine A may inhibit or activate various enzymes involved in cellular signaling pathways, further contributing to its toxic effects. Changes in gene expression have also been observed in cells exposed to Taxine A, indicating that this compound can influence cellular function at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Taxine A have been observed to change over time. The compound is rapidly absorbed through the digestive tract and can cause signs of poisoning within 30 to 90 minutes . Over time, Taxine A may degrade or become less stable, leading to changes in its effects on cellular function. Long-term studies have shown that prolonged exposure to Taxine A can result in sustained cardiac abnormalities and other toxic effects .

Dosage Effects in Animal Models

The effects of Taxine A vary with different dosages in animal models. At low doses, Taxine A may cause mild symptoms such as nausea and vomiting . At higher doses, the compound can lead to severe cardiac abnormalities, including bradycardia, atrioventricular block, and cardiac arrest . These toxic effects are dose-dependent, with higher doses resulting in more severe symptoms and potentially fatal outcomes .

Metabolic Pathways

Taxine A is involved in various metabolic pathways, including those related to its absorption, distribution, and excretion . The compound is rapidly absorbed through the digestive tract and is metabolized by enzymes in the liver. It interacts with various cofactors and other biomolecules during its metabolism, leading to the production of metabolites that may also contribute to its toxic effects . Changes in metabolic flux and metabolite levels have been observed in cells exposed to Taxine A, indicating its significant impact on cellular metabolism .

Transport and Distribution

Taxine A is transported and distributed within cells and tissues through various mechanisms . The compound is rapidly absorbed through the digestive tract and is distributed to various organs, including the heart, liver, and kidneys . It interacts with transporters and binding proteins that facilitate its movement within cells and tissues. The localization and accumulation of Taxine A in specific organs contribute to its toxic effects, particularly in the cardiovascular system .

Subcellular Localization

The subcellular localization of Taxine A plays a crucial role in its activity and function . The compound is known to localize in the mitochondria and endoplasmic reticulum of cells, where it can exert its toxic effects . Targeting signals and post-translational modifications may direct Taxine A to specific cellular compartments, influencing its localization and activity. The presence of Taxine A in these organelles can disrupt normal cellular function and contribute to its toxic effects .

Propiedades

IUPAC Name

[(1R,2S,3E,5S,7S,8S,10R,13S)-2,13-diacetyloxy-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (2R,3S)-3-(dimethylamino)-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H47NO10/c1-18-24(44-19(2)37)15-23-26(45-20(3)38)14-22-17-35(6,32(42)30(40)28(18)34(23,4)5)27(39)16-25(22)46-33(43)31(41)29(36(7)8)21-12-10-9-11-13-21/h9-14,23-27,29-31,39-41H,15-17H2,1-8H3/b22-14+/t23-,24-,25-,26-,27-,29-,30+,31+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTXAHKUCAQPQA-MCBQMXOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3O)OC(=O)C(C(C4=CC=CC=C4)N(C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3O)OC(=O)[C@@H]([C@H](C4=CC=CC=C4)N(C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H47NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201098349
Record name Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361-49-5
Record name Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taxine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001361495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxine A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=674284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanoic acid, β-(dimethylamino)-α-hydroxy-, (1S,2R,3E,5S,7S,8S,10R,13S)-2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo[9.3.1.14,8]hexadeca-3,11-dien-5-yl ester, (αR,βS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201098349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, beta-(dimethylamino)-alpha-hydroxy-, 2,13-bis(acetyloxy)-7,10-dihydroxy-8,12,15,15-tetramethyl-9-oxotricyclo(9.3.1.1(4,8))hexadeca-3,11-dien-5-yl ester, (1S-(1R*,2S*,3E,5R*-(alphaS*,betaR*),7R*,8R*,10S*,13R*))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAXINE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ORV5NB1NST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taxine A
Reactant of Route 2
Reactant of Route 2
Taxine A
Reactant of Route 3
Taxine A
Reactant of Route 4
Taxine A
Reactant of Route 5
Taxine A
Reactant of Route 6
Taxine A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.